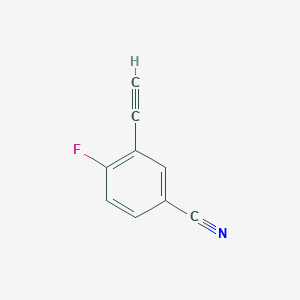

3-Ethynyl-4-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethynyl-4-fluorobenzonitrile is a specialized organic compound featuring a nitrile group attached to a benzene ring that is further modified by the presence of an ethynyl group and a fluorine atom. This compound's structure suggests it could serve as an intermediate in the synthesis of more complex molecules for various applications, excluding drug use and dosage discussions.

Synthesis Analysis

The synthesis of related compounds, such as 3,4-difluorobenzonitrile and various fluorobenzonitriles, often involves halogen-exchange reactions, Sonogashira coupling, or bromodeboronation processes. For example, an improved synthesis pathway utilizing Sonogashira coupling with bromomethylthiazole and 3-bromo-5-fluorobenzonitrile has been described for producing a precursor for PET radioligands, demonstrating the utility of ethynyl and fluorine substitutions in synthetic chemistry (Gopinathan, Jin, & Rehder, 2009).

Molecular Structure Analysis

The structure of related compounds such as 4-ethynylbenzonitrile has been investigated through IR-UV double resonance spectroscopy, revealing interactions between water and the pi electron density of the C≡N group. Such studies highlight the influence of ethynyl and fluorine substituents on the molecular geometry and hydrogen bonding capacity of benzonitriles (Maity & Patwari, 2010).

Chemical Reactions and Properties

Fluorobenzonitriles participate in a variety of chemical reactions, including metal-mediated coupling and halogen-exchange fluorination. These reactions are critical for synthesizing novel compounds with potential applications in materials science and medicine. For instance, the metal-mediated coupling of 4-fluorobenzonitrile has been explored for producing an eight-membered thorium(IV) tetraazamacrocycle (Schelter, Morris, Scott, & Kiplinger, 2007).

Applications De Recherche Scientifique

Synthesis and Precursor Applications

3-Ethynyl-4-fluorobenzonitrile, while not directly mentioned, may share similarities in application and relevance with its closely related compounds, such as those involving fluorobenzonitriles and ethynylated derivatives. For instance, an improved synthesis method for a precursor used in PET radioligand production demonstrates the utility of closely related compounds in radiopharmaceutical synthesis. This precursor, involving a Sonogashira coupling with a bromo-fluorobenzonitrile, highlights the potential of ethynyl-fluorobenzonitrile derivatives in developing diagnostic tools (Gopinathan, Jin, & Rehder, 2009).

Gas Sensing Applications

Derivatives of ethynylated-thiourea with fluorobenzonitrile components have been employed as resistive-type CO2 gas sensors, indicating the adaptability of such compounds in environmental monitoring and gas detection technologies. These sensors, benefiting from the unique properties of ethynylated-thiourea derivatives, exhibit significant response to CO2, showcasing the potential of this compound in similar applications (Daud, Wahid, & Khairul, 2019).

Electronic and Structural Studies

Studies on monofluorobenzonitriles provide insights into the electronic and structural impacts of fluorination on benzonitriles. These studies, including energetic analyses and spectroscopic investigations, help in understanding the properties that this compound might exhibit, such as electronic effects due to fluorine substitution and its implications on material properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Reaction Mechanisms and Chemical Reactivity

Investigations into the reactivity and coupling mechanisms of fluorobenzonitriles, such as the actinide-mediated coupling producing a thorium(IV) tetraazamacrocycle, highlight the complex chemical reactivity of these compounds. Such studies can provide a foundation for understanding how this compound might behave in synthetic chemistry and catalysis applications (Schelter, Morris, Scott, & Kiplinger, 2007).

Fluorination and Halogen Exchange Reactions

The synthesis of difluorobenzonitrile through halogen-exchange fluorination provides a glimpse into the methods that might be applicable for synthesizing or modifying this compound. Such chemical transformations are crucial for the production of various fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science (Suzuki & Kimura, 1991).

Orientations Futures

Propriétés

IUPAC Name |

3-ethynyl-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFNYZPFJHAPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)

![(E)-4-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2491942.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2491943.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)

![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)

![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2491949.png)

![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)